G9a Enzymatic Potency: A-366 (3.3 nM) Is ~800-Fold More Potent than the First-Generation Inhibitor BIX01294 (2.7 μM)
Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (A-366) inhibits G9a with an enzymatic IC₅₀ of 3.3 nM in a cell-free biochemical assay [1]. In contrast, the widely used first-generation G9a inhibitor BIX01294 exhibits an IC₅₀ of 2.7 μM (2,700 nM) in a comparable cell-free DELFIA assay—representing an approximately 818-fold difference in potency . This potency gap is consistent across independent studies: the PDB entry 4NVQ confirms A-366 IC₅₀ = 3.3 nM, while multiple vendor characterizations place BIX01294 at 1.7–2.7 μM for G9a [1]. The >500-fold differential has profound implications for the inhibitor concentrations required in cellular and in vivo experiments, where BIX01294's micromolar potency necessitates substantially higher dosing that may introduce off-target effects.
| Evidence Dimension | G9a enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.3 nM (A-366 as trifluoroacetate salt; free base equivalent) |
| Comparator Or Baseline | BIX01294: IC₅₀ = 2.7 μM (2,700 nM) in cell-free DELFIA assay; also reported as IC₅₀ = 1.7 μM for G9a in alternative assay format |
| Quantified Difference | Approximately 818-fold greater potency for A-366 vs BIX01294 (2,700 nM / 3.3 nM) |
| Conditions | Cell-free biochemical enzyme inhibition assays (scintillation proximity assay for A-366 [1]; DELFIA assay for BIX01294 ) |
Why This Matters
The ~800-fold potency advantage enables A-366 to achieve full target engagement at nanomolar concentrations, minimizing solvent (DMSO) load in cellular assays and reducing the risk of off-target effects inherent to micromolar dosing required for BIX01294.
- [1] PDB entry 4NVQ: Human G9a in Complex with Inhibitor A-366. RCSB Protein Data Bank. Deposited 2013-12-05. doi:10.2210/pdb4NVQ/pdb. View Source
